Product packaging for Butomelide(Cat. No.:CAS No. 34349-88-7)

Butomelide

Cat. No.: B1229056
CAS No.: 34349-88-7
M. Wt: 398.6 g/mol
InChI Key: VIZVINQUFCXMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butomelide is a high-purity chemical compound characterized by a γ-butenolide core structure, a versatile five-membered unsaturated lactone ring known to be a valuable chiral building block in organic synthesis . This structure is a key precursor in the stereoselective synthesis of complex natural products and pharmaceuticals, including ionophore antibiotics, prostacyclin analogs, and pheromones . The compound's reactivity, particularly through conjugate addition of organometallic reagents to its double bond and its participation as a dienophile in Diels-Alder reactions, allows researchers to efficiently construct chiral, complex molecular architectures with high stereocontrol . This compound is supplied exclusively for laboratory research purposes. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans. All information provided is for informational purposes only and is not a substitute for professional chemical safety or handling advice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N4OS B1229056 Butomelide CAS No. 34349-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34349-88-7

Molecular Formula

C22H30N4OS

Molecular Weight

398.6 g/mol

IUPAC Name

1-(4-butoxyphenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]thiourea

InChI

InChI=1S/C22H30N4OS/c1-3-4-17-27-21-11-7-19(8-12-21)24-22(28)23-18-5-9-20(10-6-18)26-15-13-25(2)14-16-26/h5-12H,3-4,13-17H2,1-2H3,(H2,23,24,28)

InChI Key

VIZVINQUFCXMGH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C

Other CAS No.

34349-88-7

Synonyms

butomelide

Origin of Product

United States

Biosynthetic Pathways of Naturally Occurring Butenolides

Identification and Isolation of Butenolides from Biological Sources

The discovery of novel butenolides often begins with the screening of extracts from various biological sources for specific activities. Marine-derived fungi, in particular, have proven to be a rich source of these compounds. For instance, several butenolides have been isolated from the coral-derived fungus Aspergillus terreus nih.gov. Similarly, the actinobacterial strain Streptomyces sp. BI0788, isolated from marine sediment, has been shown to produce a variety of butanolides and butenolides nih.gov.

Gram-negative bacteria are also a source of butenolides. A notable example is the isolation of a novel class of butenolides, termed styrolides, from a Pseudomonas fluorescens strain found in forest soil. nih.govnih.gov The initial detection of these compounds was aided by their fluorescent properties and a characteristic UV absorption spectrum nih.gov. The investigation of Pseudomonas sp. A 92 has also led to the isolation of the butenolide acaterin (B1665402) nih.govacs.org. The process of isolation typically involves chromatographic techniques to separate the compounds from the culture broth or cell extracts nih.gov.

Below is a table summarizing the biological sources of some naturally occurring butenolides:

ButenolideBiological SourceReference
StyrolidesPseudomonas fluorescens HKI0874 nih.govnih.gov
AcaterinPseudomonas sp. A 92 nih.govacs.org
Asperteretals G, H, and IAspergillus terreus SCSIO41404 (coral-derived fungus) nih.gov
Various butanolides and butenolidesStreptomyces sp. BI0788 (marine sediment) nih.gov

Elucidation of Butenolide Biosynthetic Gene Clusters (BGCs)

Understanding the genetic basis of butenolide production is crucial for pathway elucidation and bioengineering efforts. The identification of biosynthetic gene clusters (BGCs) provides a roadmap for the enzymes involved in the construction of the butenolide scaffold.

A key technique used to identify BGCs is transposon mutagenesis. This approach was successfully employed to pinpoint the styrolide (sto) biosynthetic gene cluster in P. fluorescens. By creating a library of mutants with random insertions of a transposon, researchers were able to identify mutants that could no longer produce styrolides. Sequencing the DNA flanking the transposon insertion site in these non-producing mutants led to the identification of the genes essential for styrolide biosynthesis. nih.govnih.gov

Once a BGC is identified, homology searches can be used to find related clusters in other organisms. This comparative genomics approach led to the discovery of the acaterin (aca) BGC in another Pseudomonas species. The sto and aca BGCs were found to share three homologous biosynthetic enzymes with an identical gene arrangement, suggesting a conserved biosynthetic logic. nih.gov

The functions of the genes within a BGC are often predicted based on their sequence similarity to genes with known functions. These predictions are then experimentally verified through techniques such as heterologous expression, where the BGC is transferred to and expressed in a different, more genetically tractable host organism. nih.govnih.gov

The table below outlines the key genes in the styrolide and acaterin BGCs and their putative functions.

Gene (Styrolide BGC)Putative FunctionHomologous Gene (Acaterin BGC)
StoAPyruvate-flavodoxin oxidoreductase-
StoBEsterification and Knoevenagel condensationAcaA
StoCInstallation of exo-methylene groupAcaB
StoDReductaseAcaC

Enzymatic Mechanisms and Precursor Incorporation in Butenolide Biogenesis

The biosynthesis of butenolides involves a series of enzymatic reactions that assemble and modify simple metabolic precursors into the final complex structures.

The construction of the butenolide core often involves the condensation of a C3 building block derived from glycolysis with a fatty acid-derived precursor. A common C3 precursor is glyceraldehyde-3-phosphate (GAP). nih.gov GAP is a key intermediate in the central metabolic pathway of glycolysis. wikipedia.org

In the proposed biosynthetic pathways for both styrolides and acaterin, GAP serves as the C3 unit that ultimately forms part of the butenolide ring. It is condensed with an activated 3-oxo thioester, which is derived from fatty acid metabolism. nih.gov This shared biosynthetic strategy highlights a convergent evolution in the formation of these related butenolides. nih.gov

Styrolide Biosynthesis: The proposed pathway for styrolide biosynthesis begins with the conversion of tyrosine-derived 4-hydroxyphenylpyruvic acid to an activated 4-hydroxyphenylacetic acid thioester by the enzyme StoA. This is followed by an extension with a malonyl unit. The resulting intermediate is then condensed with GAP in a reaction likely catalyzed by StoB, which is believed to perform both an esterification and a subsequent Knoevenagel condensation. The resulting intermediate is then acted upon by a reductase (StoD) and an enzyme responsible for installing the exo-methylene group (StoC) to form the styrolide core. nih.govresearchgate.net

Acaterin Biosynthesis: The biosynthesis of acaterin is thought to commence with the AcaA-mediated esterification of a 3-oxo thioester derived from fatty acid metabolism with GAP, followed by a Knoevenagel condensation to form a ketone intermediate. nih.gov This intermediate is then reduced by AcaC, a homolog of StoD, to an allylic alcohol. AcaB, a homolog of StoC, then installs the exo-methylene group. A final reduction step is carried out by a reductase, AcaR, to yield acaterin. nih.gov Feeding experiments with labeled precursors have confirmed that acaterin is biosynthesized via the coupling of a C5 unit with octanoate (B1194180) nih.govacs.org.

Structural Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Butomelide Research

Fundamental Principles of Structure-Activity Correlation in Organic Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. ontosight.aisolubilityofthings.com The core tenet of SAR is that the biological activity of a compound is directly related to its three-dimensional structure and the physicochemical properties of its functional groups. ontosight.aifiveable.me Minor modifications to a molecule's chemical architecture can lead to significant changes in its pharmacological properties, such as potency, selectivity, and efficacy. ontosight.aislideshare.net The process of SAR analysis typically involves synthesizing a series of related compounds, or analogs, with systematic structural variations and evaluating their biological activity. oncodesign-services.com This allows researchers to identify the key structural features, known as the pharmacophore, that are essential for the molecule's interaction with a biological target like an enzyme or receptor. ontosight.aioncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that aims to create mathematical models to quantitatively describe the relationship between a molecule's structure and its biological activity. fiveable.mewikipedia.org QSAR models relate predictor variables, which can be physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) or theoretical molecular descriptors, to a response variable, which is a measure of biological activity. wikipedia.orglongdom.org The fundamental principle is that changes in molecular structure lead to modifications in these properties, which in turn influence biological activity. tandfonline.com A typical QSAR model takes the form of a mathematical equation, which, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. fiveable.mewikipedia.org

These principles are crucial for the rational design of new therapeutic agents, enabling chemists to enhance desired biological activities while minimizing adverse effects by strategically modifying the chemical structure of a lead compound. ontosight.aisolubilityofthings.com

Elucidation of Key Structural Motifs Governing Butenolide Bioactivity

The butenolide ring, a five-membered α,β-unsaturated γ-lactone, is a core structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer effects. arkat-usa.orgscispace.comresearchgate.netresearchgate.net The bioactivity of this class of compounds is highly dependent on the nature and position of various substituents attached to this core structure.

Research into butenolide derivatives has revealed specific SAR trends that govern their biological potency. Modifications at different positions on the butenolide ring significantly impact activity.

Substituents on the Phenyl Group: In studies of butenolides with antiviral activity against the influenza A virus (H1N1), the substitution of halogen (e.g., fluorine) and methoxy (B1213986) groups on the phenyl ring at the α-carbon of the butenolide carbonyl was found to be beneficial for activity. nih.govacs.org Specifically, compounds with m-F and p-methoxyl phenyl groups showed enhanced potency. nih.govacs.org

Substituents at the β-position: The introduction of amino groups at the β-carbon of the carbonyl group can contribute positively to antiviral activity. nih.govacs.org For instance, a morpholine (B109124) substitution at this position resulted in the most potent compound in one series of novel butenolides. nih.govacs.org

Substituents at the γ-position: A methoxy group at the γ-carbon of the carbonyl has been identified as playing an important role in the antiviral properties of certain butenolides. nih.govacs.org In another study, the presence of a γ-alkylidene moiety was found to be favorable for antibacterial and cytotoxic activities in some cases. scispace.com

General Electronic Effects: The biological effectiveness of butenolides can be strongly influenced by the electronic nature of their substituents. For example, in the synthesis of coumarins, which share some synthetic precursors with butenolides, electron-donating groups were found to increase the nucleophilicity of reacting moieties, leading to higher yields. rsc.org Conversely, phenyl ketones with electron-withdrawing groups like CF3 were particularly effective in forming butenolides, likely due to the increased electrophilicity of the carbonyl group. rsc.org

Table 1: Influence of Substituents on the Antiviral Activity of Butenolide Derivatives against Influenza A (H1N1) (This table is a representative example based on findings in the cited literature and does not represent Butomelide specifically.)

Compound SeriesPosition of SubstitutionSubstituent TypeObserved Effect on ActivityReference
Phenyl-butenolidesα-carbon (on phenyl ring)Halogen (F), Methoxy (OCH₃)Beneficial nih.gov, acs.org
Amino-butenolidesβ-carbonAmino groups (e.g., Morpholine)Contributes to activity nih.gov, acs.org
Methoxy-butenolidesγ-carbonMethoxy (OCH₃)Important for activity nih.gov, acs.org

The thiourea (B124793) group, characterized by the (R₂N)(R'₂N)C=S formula, is a significant structural feature in many biologically active compounds, including this compound. acs.orgresearchgate.net This moiety is a versatile pharmacophore capable of forming various interactions that enhance biological activity. acs.orgbiointerfaceresearch.com

The thiourea scaffold contains three reactive centers: a thionic sulfur group and two amino groups. biointerfaceresearch.com These centers can form donor-acceptor bonds with metal cations and establish non-covalent interactions, such as hydrogen bonds and π-π stacking, with the functional groups of biological targets like enzymes and receptors. biointerfaceresearch.com The ability of the two NH hydrogen atoms to act as hydrogen bond donors is particularly crucial for binding to target substrates. nih.gov

Incorporating a thiourea group into a molecular framework can improve key properties, such as solubility, and can act as an effective linker that augments biological interactions. acs.org The nature of the substituents on the nitrogen atoms of the thiourea moiety significantly influences the compound's activity. analis.com.my For many thiourea derivatives, having one hydrogen atom on each nitrogen atom substituted with desirable moieties is a common structural pattern for active compounds. analis.com.my The incorporation of lipophilic groups, such as aromatic rings or hydrocarbon chains, can also significantly enhance the bioactivity of thiourea derivatives by facilitating passage through cell membranes and interaction with lipophilic binding pockets in target proteins. biointerfaceresearch.com

Stereochemistry plays a critical role in the biological activity of butenolides. nih.gov The three-dimensional arrangement of atoms in a molecule dictates how it fits into a biological target's binding site, and even subtle changes in stereochemistry can lead to significant differences in potency and selectivity. ontosight.aislideshare.net

For many biologically active butenolides, the absolute configuration is a key determinant of their effects. nih.govacs.org For instance, in the case of strigolactone analogues, which contain a butenolide moiety, analogues with the naturally occurring R-configured butenolide ring showed enhanced biological activity, highlighting the high specificity of the biological response. nih.gov Compounds with an "unnatural" stereochemistry may exhibit unrelated biological effects or be significantly less active. nih.gov

X-ray crystallographic analysis of potent butenolide-based endothelin antagonists has provided insight into the preferred spatial arrangement of substituents. In one potent antagonist, the benzylic group was located on the same side of the butenolide ring as the gamma-hydroxyl group, while two other phenyl groups were oriented essentially orthogonal to the butenolide ring. nih.gov This specific conformation is likely crucial for optimal binding to the target receptor. The synthesis of butenolides often aims for high stereoselectivity to produce the desired enantiomer or diastereomer, as this is essential for achieving the intended biological profile. acs.org

Computational Approaches in SAR/QSAR Analysis

Computational methods are integral to modern SAR and QSAR studies, providing powerful tools to analyze, predict, and rationalize the relationship between chemical structure and biological activity. longdom.orgnumberanalytics.com These approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing insights into drug-target interactions. nih.gov

QSAR models use statistical methods to correlate molecular descriptors with biological activity. fiveable.me These descriptors can be calculated from the 2D or 3D structure of the molecule and represent various physicochemical properties, such as:

Electronic properties: (e.g., HOMO/LUMO energies, partial charges)

Steric properties: (e.g., molecular volume, surface area, shape indices)

Hydrophobic properties: (e.g., logP)

Topological properties: (e.g., connectivity indices)

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel compounds before they are synthesized, saving time and resources. wikipedia.orgarkat-usa.org

Ligand-Based Drug Design (LBDD) is a major computational strategy employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. nih.govjubilantbiosys.com LBDD methods are based on the principle that similar molecules are likely to have similar biological activities. ontosight.ai The approach involves analyzing the structural and chemical features of known active compounds to guide the design of new, potentially more potent ones. nih.govfiveable.me

Key methodologies within LBDD include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response. ontosight.aifiveable.me This pharmacophore model then serves as a 3D query to screen large virtual libraries for new compounds that match the required features.

Quantitative Structure-Activity Relationships (QSAR): As described previously, QSAR is a cornerstone of LBDD. nih.govfiveable.me It provides a mathematical framework for predicting the activity of new analogs based on the properties of a known set of compounds. numberanalytics.com

Molecular Similarity Analysis: This involves searching for new compounds that are structurally similar to a known active ligand. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties. fiveable.me

LBDD is a powerful approach that leverages existing chemical knowledge to accelerate the discovery of novel drug candidates, making it a vital component in the study of compounds like this compound where detailed target structure information may not always be available. nih.govjubilantbiosys.com

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a computational approach that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design and optimize ligands that can bind to it with high affinity and selectivity. researchgate.nettandfonline.com This methodology is instrumental in the development of novel butenolide derivatives.

A key technique in SBDD is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. researchgate.nettandfonline.com For instance, in a study of butenolide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors, molecular docking was employed to understand their binding modes within the active site of the enzyme. researchgate.net The results of such studies can guide the modification of the butenolide scaffold to enhance its inhibitory activity.

Detailed Research Findings from Docking Studies of Butenolide Derivatives:

In a study investigating butenolide derivatives as COX-II inhibitors, several compounds were docked into the ligand-binding domain of the protein (PDB ID: 3HS5). The docking scores and binding interactions provide valuable insights for lead optimization. researchgate.net

CompoundGlide ScoreBinding Energy (kJ/mol)Key Interacting Residues
Compound IHighLowHOH902, THR212, THR206
Compound XII-9.3-95.66THR206 (H-bond)
Diclofenac-10.33-33.57Not specified
Celecoxib-11.37-43.7Not specified

Similarly, SBDD has been applied to design butenolide derivatives as potential agents against cerebral malaria by targeting the Intercellular Adhesion Molecule-1 (ICAM-1). researchgate.net Docking studies revealed that designed ligands exhibited binding conformations comparable to the standard drug, Artesunate, with some analogues showing promising interactions with key amino acid residues like Arg116. researchgate.net

In another example, butenolide derivatives isolated from the fungus Penicillium sp. SCSIO 41413 were investigated as inhibitors of the PI3K enzyme. Molecular docking was performed to understand the inhibitory activity, revealing significant protein/ligand-binding effects for the active compounds. mdpi.com

The general workflow for SBDD in the context of butenolide research involves:

Identification and validation of a biological target.

Determination of the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy.

Computational docking of butenolide derivatives into the active site of the target.

Analysis of the binding modes and interactions to identify key structural features for activity.

Design of new derivatives with improved binding affinity and selectivity based on the docking results.

Synthesis and biological evaluation of the newly designed compounds.

Application of 3D QSAR Models for Butenolide Optimization

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique that correlates the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. frontiersin.orgnih.gov This method is particularly useful for optimizing lead compounds when the 3D structure of the target is unknown.

For butenolide derivatives, 3D-QSAR studies can provide predictive models that guide the synthesis of more potent analogues. The process typically involves aligning a set of structurally related butenolides and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to build a model. frontiersin.org

Detailed Research Findings from QSAR Studies of Butenolide Derivatives:

A QSAR study on a series of 2-arylidene-4-(4-phenoxy phenyl) but-3-en-4-olides as anti-inflammatory agents demonstrated the importance of topological parameters in describing their biological activity. researchgate.netarkat-usa.org The developed QSAR models were validated and showed good predictive ability. arkat-usa.org

Key Parameters from a QSAR Study on Anti-inflammatory Butenolides: arkat-usa.org

Model EquationnrF-test
Log BA = 0.163 (±0.042) κ3 - 0.248250.9010.86570.8
Log BA = 0.147 (±0.046) κα3 - 0.219250.8670.81750.1

n = number of compounds, r = correlation coefficient, q² = cross-validated correlation coefficient, F = Fischer value

In another study on dithiocarbamate (B8719985) derivatives of butenolide with antitumor activity, QSAR models were generated to establish a relationship between physicochemical parameters and inhibitory activity. tandfonline.com The predictive power of these models was confirmed by significant statistical coefficients. tandfonline.com

The general steps for applying 3D-QSAR for butenolide optimization are:

Selection of a training set of butenolide derivatives with known biological activities.

Generation of 3D structures and alignment of the molecules based on a common scaffold.

Calculation of molecular fields (e.g., steric, electrostatic) around the aligned molecules.

Development of a QSAR model using statistical methods like Partial Least Squares (PLS) to correlate the molecular fields with biological activity.

Validation of the model using a test set of compounds or cross-validation techniques.

Interpretation of the 3D-QSAR contour maps to identify regions where modifications to the butenolide structure would likely lead to increased or decreased activity.

Design of new butenolide derivatives based on the insights from the contour maps.

Molecular and Cellular Mechanisms of Action of Butomelide and Select Butenolides

Identification and Characterization of Specific Molecular Targets

The identification of precise molecular targets is crucial for understanding the pharmacological effects of butenolides. Studies have employed a range of biochemical and proteomic strategies to elucidate these interactions.

Certain butenolide derivatives have been identified as potent antagonists of endothelin (ET) receptors. nih.gov Endothelin and its receptors (ETA and ETB) are implicated in various cardiovascular diseases, making them important therapeutic targets. nih.gov

A series of orally-active butenolide endothelin antagonists has been developed, with compounds like PD156707 showing high selectivity for the ETA receptor. nih.gov This selectivity is advantageous as it blocks the vasoconstrictor effects mediated by ETA receptors while leaving the vasorelaxant and clearance functions of ETB receptors unaffected. nih.gov Ligand-binding assays demonstrated that PD156707 has a subnanomolar affinity for human ETA receptors, with over 1000-fold selectivity compared to ETB receptors. nih.gov Further development led to butenolide analogues with improved aqueous solubility that retained or even improved ETA receptor selectivity and antagonist potency both in vitro and in vivo. acs.org For instance, compound 29, a butenolide with a sodium salt of a sulfonic acid substituent, displayed an ETA IC50 of 0.38 nM and a selectivity of 4200-fold. acs.org

The binding of these butenolide antagonists to endothelin receptors is a key mechanism of their action, leading to the inhibition of ET-1-mediated vasoconstriction. nih.gov The interaction of these antagonists with the receptors has been explored through molecular docking, which has helped in understanding the key amino acid residues involved in the binding. acs.org

CompoundReceptor TargetAffinity/PotencySelectivityReference
PD156707ETASubnanomolar affinity>1000-fold vs ETB nih.gov
Compound 29ETAIC50 = 0.38 nM4200-fold vs ETB acs.org

Butenolides have been shown to inhibit various enzymes with a degree of specificity. Kinetic studies are essential to characterize the nature of this inhibition.

Butenolide derivatives isolated from Aspergillus terreus have demonstrated selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Kinetic analysis using Lineweaver-Burk plots revealed that these compounds act as competitive inhibitors of BChE. nih.govresearchgate.net For example, Butyrolactone VII was identified as the most potent among the tested compounds, with an IC50 value of 18.4 µM and a Ki value of 12.3 µM. nih.gov

Another study investigated puerol A, a butenolide from Amorpha fruticosa, as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Kinetic studies established that puerol A is a reversible, competitive, and simple slow-binding inhibitor of tyrosinase. nih.gov

The specificity of inhibition is a critical aspect. For instance, the butenolides from Aspergillus terreus showed no significant inhibitory activity against AChE at concentrations up to 100 μM, highlighting their selectivity for BChE. nih.gov This selectivity is important for the development of targeted therapeutic agents.

Butenolide DerivativeTarget EnzymeIC50 Value (µM)Inhibition TypeKi Value (µM)Reference
Butyrolactone VIIButyrylcholinesterase (BChE)18.4Competitive12.3 nih.gov
Butyrolactone IButyrylcholinesterase (BChE)35.5Competitive- nih.govfrontiersin.org
Puerol ATyrosinase (monophenolase)2.2Reversible, Competitive, Slow-binding- nih.gov
Puerol ATyrosinase (diphenolase)3.8Reversible, Competitive, Slow-binding- nih.gov

The cytoskeleton, particularly microtubules, is a target for various anti-cancer agents. Some complex natural products with butenolide-like structures have been found to interact with and modulate microtubule dynamics.

While direct evidence for Butomelide is lacking, studies on other compounds illustrate this mechanism. For example, lankacidin, an antitumor antibiotic whose biosynthesis is regulated by butenolide-type signaling molecules, exerts its effect through microtubule stabilization, similar to the mechanism of paclitaxel. nih.govresearchgate.net The interaction of these compounds with tubulin can disrupt the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis. acs.orgnih.gov

Immunofluorescence and in vitro polymerization assays are common methods to study these interactions. acs.org For instance, some small molecules have been identified that alter microtubule dynamics, with some acting as microtubule-stabilizing agents and others as destabilizing agents. acs.org The interaction between microtubules and other cytoskeletal components like actin filaments is also a subject of investigation, as disruptions in one system can affect the other. researchgate.netoncotarget.com

Butenolides, containing an α,β-unsaturated lactone, are potential Michael acceptors and can act as covalent inhibitors by forming irreversible bonds with nucleophilic residues on their protein targets. openmedicinalchemistryjournal.comscientist.com Identifying the targets of such covalent modifiers requires specialized strategies.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the targets of covalently acting natural products. nih.govdrughunter.com ABPP utilizes probes that react with the active sites of entire enzyme families to profile changes in enzyme activity upon treatment with an inhibitor. drughunter.com

Another approach is the use of covalent fragment libraries for screening. mdpi.com This method involves screening small, reactive fragments to identify those that bind to a protein of interest, which can then be optimized into more potent and selective inhibitors. mdpi.com Computational methods, such as covalent docking, are also increasingly being used to predict the binding of covalent inhibitors to their targets and to model their interactions. openmedicinalchemistryjournal.combiorxiv.org These in silico approaches can guide the design of new covalent inhibitors and help in understanding their mechanism of action at a molecular level. openmedicinalchemistryjournal.com

Cellular Pathway Modulation and Biological Responses

The interaction of butenolides with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to various biological responses, including effects on cell growth and survival.

Effects on Cell Proliferation and Viability in In Vitro Models (e.g., anti-tumor activity in cell lines)

A significant body of research has demonstrated the anti-proliferative and cytotoxic effects of butenolide derivatives against various cancer cell lines in vitro.

Several studies have synthesized novel butenolide-containing compounds and evaluated their anti-tumor activity. For instance, a series of butenolide-containing dithiocarbamates showed broad-spectrum anti-cancer activity against five human cancer cell lines, with compound I-14 exhibiting IC50 values below 30 μM. nih.gov Similarly, novel chiral 1,2,4-triazole (B32235) Schiff bases bearing a γ-butenolide moiety displayed good inhibitory activity against HeLa cervical cancer cells, with compound 7l being the most active with an IC50 of 1.8 μM. nih.gov

The anti-proliferative effects are often dose-dependent. nih.gov For example, the natural product butein (B1668091) was found to significantly suppress the proliferation of acute lymphoblastic leukemia (ALL) cell lines in a dose-dependent manner. nih.gov The mechanisms underlying these effects often involve the induction of cell cycle arrest. nih.gov

The anti-inflammatory properties of butenolides have also been documented, with some compounds inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, without affecting cell viability at active concentrations. mdpi.com

Compound/DerivativeCell Line(s)EffectIC50 (µM)Reference
Butenolide-dithiocarbamate (I-14)Various human cancer cellsAnti-proliferative<30 nih.gov
Chiral 1,2,4-triazole Schiff base (7l)HeLa (cervical cancer)Anti-proliferative1.8 nih.gov
ButeinAcute lymphoblastic leukemia (ALL) cellsAnti-proliferative, Cell cycle arrestDose-dependent nih.gov
Butenolides (compounds 1-6)Raw264.7 macrophagesAnti-inflammatory- mdpi.com

Modulation of Signal Transduction Cascades

Butenolides, including the synthetic compound this compound, exert their biological influence by interfering with and modulating crucial intracellular signal transduction cascades. mdpi.com These pathways are fundamental series of molecular events that govern cellular responses to external and internal stimuli. wikipedia.orgalbert.io The interaction of butenolides with these signaling networks can lead to significant changes in cell behavior, including growth, inflammation, and differentiation. mhmedical.com

A key mechanism of action for some butenolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . frontiersin.orgscbt.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. scbt.com Butenolides have been shown to suppress the activation of NF-κB, which can lead to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.org For instance, the butenolide compound, Butyrolactone-I, has been demonstrated to decrease the production of these cytokines by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB pathway. researchgate.net This inhibitory action on the NF-κB pathway is a significant contributor to the anti-inflammatory properties observed for some butenolides. frontiersin.orgresearchgate.net

In addition to the NF-κB pathway, butenolides can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways . researchgate.netacs.orgnih.gov The MAPK pathways are involved in directing cellular responses to a diverse array of stimuli, such as stress and growth factors, and play a critical role in processes like cell proliferation, differentiation, and apoptosis. mdpi.comoncotarget.comnih.gov Certain butenolides have been found to inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK1/2, JNK1/2, and p38. researchgate.netnih.gov For example, the synthetic butenolide K87 has been shown to decrease the protein levels of several components of the MAPK pathway in human oral cancer cells. nih.gov

Furthermore, some butenolide derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . mdpi.com PTP1B is an enzyme that plays a crucial role in regulating insulin (B600854) signaling, and its inhibition is a therapeutic target for type 2 diabetes. mdpi.com The ability of certain butenolides to inhibit PTP1B suggests another avenue through which these compounds can modulate critical cellular signaling pathways. mdpi.com

Table 1: Impact of Select Butenolides on Key Signaling Pathways

Butenolide CompoundTarget Pathway/MoleculeObserved EffectReference(s)
Butyrolactone-ITLR4/NF-κBReduced production of IL-1, IL-6, and TNF-α. researchgate.net
Butenolide (General)NF-κBSuppression of NF-κB activity. frontiersin.org
K87 (4-Hydroxybutenolide)NF-κB and MAPKDecreased protein levels of NF-κBp65, MMPs, and components of the MAPK pathway. nih.gov
Butenolide DerivativesPTP1BInhibition of PTP1B activity. mdpi.com

Butenolide-Mediated Signaling in Microbial Systems

Butenolides are not only active in eukaryotic cells but also play a significant role in mediating signaling processes within microbial communities, particularly in bacteria. nih.govfrontiersin.org A key process influenced by butenolides is quorum sensing (QS) , a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nih.govfrontiersin.orgrug.nl This coordinated behavior includes the regulation of virulence factor production, biofilm formation, and antibiotic resistance. nih.govfrontiersin.org

Butenolides can function as signaling molecules or as antagonists of QS systems. nih.govfrontiersin.org In some Streptomyces species, γ-butenolides act as hormone-like signaling molecules that regulate morphological differentiation and the production of secondary metabolites, including antibiotics. rug.nlresearchgate.net For instance, a novel γ-butenolide, SFB1, was found to be essential for the production of the antibiotic tylosin (B1662201) in Streptomyces fradiae. researchgate.net

The mechanism of QS inhibition often involves the butenolide competing with the native signaling molecules (autoinducers) for binding to their cognate receptor proteins. frontiersin.org This competitive binding prevents the activation of the receptor and the subsequent transcription of QS-regulated genes. frontiersin.org

Table 2: Butenolide Activity in Microbial Systems

Butenolide TypeMicrobial SystemRole/EffectMechanismReference(s)
γ-ButenolidesStreptomyces speciesRegulation of antibiotic production and differentiation.Act as signaling molecules. rug.nlresearchgate.net
FuranonesGram-negative and Gram-positive bacteriaInhibition of biofilm formation.Inhibition of AI-2 mediated quorum sensing. nih.gov
ButenolideE. coli, P. aeruginosa, MRSAAntibiofilm agent.Inhibition of quorum sensing. nih.gov
α-Hydroxy γ-butenolidesPseudomonas aeruginosaReduction of virulence.Interference with quorum sensing systems. frontiersin.org

Mechanistic Insights from Comparative Butenolide Analogs

The study of synthetic and natural butenolide analogs provides crucial insights into the structure-activity relationships (SAR) that govern their biological effects. mdpi.comresearchgate.netnih.govfrontiersin.org By systematically modifying the butenolide scaffold and observing the resulting changes in biological activity, researchers can pinpoint the molecular features essential for their mechanism of action. researchgate.netnih.govresearchgate.net

One of the key areas of modification is the side chain attached to the butenolide ring. researchgate.netnih.gov The length, branching, and functional groups of the side chain can significantly impact the compound's bioactivity. researchgate.netresearchgate.netnih.gov For example, studies on butenolide derivatives have shown that altering the alkyl side chain has a notable effect on their anti-larval settlement activity. researchgate.netnih.gov Specifically, alkyl side chains with seven to eight carbons and a particular substituent on the amine terminal were found to be optimal for this bioactivity. researchgate.netnih.gov These modifications often influence the lipophilicity of the compound, which is a critical parameter affecting its ability to cross cell membranes and interact with its target. researchgate.netnih.gov

The substituents on the butenolide ring itself are also vital for activity. frontiersin.org For instance, in a series of butenolide derivatives evaluated for their ability to inhibit butyrylcholinesterase (BChE), the presence of phenyl and benzyl (B1604629) groups substituted at adjacent carbons on the γ-butenolide nucleus was found to be essential for inhibitory activity. frontiersin.org

Furthermore, the stereochemistry of the butenolide molecule can play a decisive role in its biological function. mdpi.com Comparative studies of enantiomers (mirror-image isomers) of butenolide derivatives have demonstrated that the chirality at certain positions can influence their inhibitory effect on enzymes like PTP1B. mdpi.com This suggests a highly specific, three-dimensional interaction between the butenolide analog and its biological target. mdpi.com

These comparative studies are instrumental in designing novel butenolide-based compounds with enhanced potency, selectivity, and desired biological profiles for further investigation. mdpi.comfrontiersin.org

Table 3: Structure-Activity Relationship Insights from Butenolide Analogs

Structural FeatureImpact on Biological ActivityExampleReference(s)
Side Chain Length and CompositionInfluences lipophilicity and bioactivity.Optimal anti-larval settlement activity with 7-8 carbon alkyl side chains. researchgate.netnih.gov
Ring SubstituentsEssential for specific enzyme inhibition.Phenyl and benzyl groups on the γ-butenolide nucleus are crucial for BChE inhibition. frontiersin.org
StereochemistryAffects potency and target interaction.Chirality at the C-4 position influences the PTP1B inhibitory effect of butenolide derivatives. mdpi.com

Advanced Pre Clinical Research Methodologies and in Vitro / in Vivo Models for Butomelide

In Vitro Cellular and Biochemical Assays for Mechanistic Investigations

In vitro assays are fundamental in the early stages of Butomelide research, providing controlled environments to assess its effects on biological targets and cellular processes. These methodologies are crucial for understanding the compound's activity and specificity at a mechanistic level.

Cell Culture Models for Assessing Compound Activity and Specificity

Cell culture models are utilized for initial pharmacological screening of this compound. Cell-based viability assays, such as MTT or ATP-luciferase assays, are recommended for assessing compound activity using relevant cell lines. These assays typically involve generating dose-response curves across a range of concentrations to determine the potency of this compound in affecting cell viability. The selection of specific cell lines depends on the intended area of investigation, such as those relevant to the compound's potential antitubercular activity or other explored biological effects.

Enzymatic and Receptor Binding Assays for Target Validation

Enzymatic and receptor binding assays play a key role in validating the molecular targets of this compound. Kinase profiling panels can be employed to screen this compound against a broad spectrum of kinases to identify potential interactions. Thermal shift assays are another method used to identify unintended protein targets by assessing changes in protein thermal stability upon binding with the compound. These assays help to understand the specificity of this compound's interactions and validate hypothesized biological targets.

High-Throughput Screening (HTS) of Butenolide Libraries for Novel Activities

High-Throughput Screening (HTS) is a powerful tool for rapidly testing large libraries of compounds against specific biological targets or phenotypic responses. thermofisher.krlabkey.com While the prompt specifically mentions "Butenolide Libraries," research on this compound, a thiourea (B124793) derivative, might involve screening diverse chemical libraries that could include butenolide-related structures or be part of broader efforts to find compounds with similar activities. HTS allows for the efficient identification of "hits"—compounds that exhibit a desired activity—which can then be further investigated. labkey.com This approach can be applied to discover novel activities of this compound or related compounds by screening against various cellular pathways or molecular targets.

In Vitro Metabolic Stability and Metabolite Characterization Studies

In vitro metabolic stability studies are essential to understand how this compound is processed by enzymatic systems, primarily in the liver. Techniques such as incubation with in vitro hepatocyte models and CYP450 inhibition assays are employed to assess the metabolic fate of this compound. sygnaturediscovery.com These studies help identify potential metabolic soft spots and characterize the metabolites formed. sygnaturediscovery.com Metabolite characterization often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to determine the molecular weight and structural composition of metabolites. sygnaturediscovery.comresearchgate.netyoutube.comnih.gov In silico metabolism prediction tools can also be used to anticipate metabolite formation and potential toxicity, with findings cross-validated using in vitro models.

Enzyme Inhibition and Induction Profiling in Cellular Systems

Enzyme inhibition and induction profiling in cellular systems provide insights into how this compound might affect the activity levels of key enzymes, particularly those involved in drug metabolism like the cytochrome P450 enzymes. These studies are crucial for predicting potential drug-drug interactions and understanding the compound's influence on cellular enzymatic pathways. Various types of enzyme inhibition, including competitive, uncompetitive, and non-competitive inhibition, can be investigated through kinetic studies. youtube.comlibretexts.orgyoutube.com

In Vivo Animal Models for Systemic Biological Assessment (Excluding Human-Relevant Outcomes)

In vivo animal models are utilized to assess the systemic biological effects of this compound in a complex living organism, providing a more comprehensive understanding than in vitro studies alone. biobide.comtexilajournal.comnih.gov These models are used to evaluate the compound's activity and disposition within a biological system, without focusing on outcomes directly relevant to human clinical efficacy or safety.

Studies have employed albino mice to investigate this compound in the context of experimental plague, sometimes in combination with other agents like rifampicin. popline.org Rodent models are also used in in vivo toxicity studies, including the examination of rodent liver enzyme panels to assess the impact of this compound on liver function. The selection of appropriate animal models considers factors such as the research objective and the biological properties analogous to the system being studied. nih.gov While animal models offer valuable systemic data, it is recognized that they are not perfect replicas of human physiology, and data interpretation requires careful consideration of species differences. texilajournal.comemulatebio.com

Selection of Appropriate Animal Models for Mechanistic Studies (e.g., lepidopteran pests for this compound's insecticidal action, rodents for general butenolide research)

The selection of appropriate animal models for studying this compound is guided by its intended application and potential biological effects. Given its primary identification as an insecticide, lepidopteran pests serve as key models for evaluating its insecticidal action and exploring underlying mechanisms. Research in this area focuses on assessing mortality, developmental effects, and behavioral changes in target pest species upon exposure to this compound.

Beyond its pesticidal focus, general preclinical research methodologies for compounds like this compound often involve rodent models, such as mice and rats. popline.org These models are utilized for broader assessments, including preliminary safety evaluations and pharmacokinetic profiling. For instance, studies involving albino mice have been noted in the context of experimental therapy where this compound was investigated alongside other compounds. popline.org The use of rodent models allows for the investigation of potential effects on mammalian systems, providing crucial data despite this compound being characterized by low mammalian toxicity with an LD50 greater than 500 mg/kg in rats. Effective utilization of animal models necessitates a thorough understanding of the model's natural history and the alignment of functional tests with the hypothesized mechanism of action of the compound.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling are integral components of preclinical research, describing how a compound is absorbed, distributed, metabolized, and excreted by the body (PK) and its biochemical and physiological effects (PD). nih.govresearchgate.net For this compound, preclinical PK studies in rodent models typically involve assessing parameters such as plasma half-life, bioavailability following different administration routes (e.g., intravenous and oral), and tissue distribution. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of compound concentrations in biological samples.

While general methodologies for PK profiling in rodents are established and applied to compounds like this compound, specific detailed pharmacokinetic or pharmacodynamic data points for this compound, such as precise half-life values, area under the curve (AUC) measurements, or detailed tissue distribution profiles in animal models, were not extensively available in the provided search results. The compound's log P value of 2.90 suggests moderate lipophilicity, which is a factor influencing its absorption and distribution within biological systems.

Proof-of-Concept Studies in Animal Systems

Proof-of-concept studies in the preclinical phase aim to provide initial evidence that a compound has the intended biological activity in a relevant living system. These studies are crucial for supporting the potential progression of a compound to clinical development. For this compound, given its primary focus as an insecticide, proof-of-concept studies in animal systems would typically involve demonstrating its efficacy in target lepidopteran pest models under controlled conditions. This could involve evaluating mortality rates, reduction in pest populations, or protection of plants from infestation following exposure to this compound.

Computational Chemistry and Molecular Modeling Applications in Butomelide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. umpr.ac.idmdpi.com This structure-based drug design method computationally places a ligand into the binding site of a receptor and evaluates the stability of the resulting complex using scoring functions. mdpi.comfrontiersin.org In butenolide research, docking simulations are crucial for elucidating how these compounds bind to their target proteins, providing a static snapshot of the likely binding mode. The process involves generating numerous possible conformations (poses) of the butenolide within the active site and ranking them based on calculated binding energies. umpr.ac.idnih.gov

A primary application of molecular docking is the detailed analysis of the target's active site and the prediction of the most stable binding pose of a butenolide ligand. nih.gov This analysis helps identify key amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—with the ligand. nih.gov

For instance, in a study involving a novel series of spiro-butenolides targeting thioredoxin reductase (TrxR1), covalent docking was employed to understand their binding mechanism. openmedicinalchemistryjournal.com The preparation for docking involved adding hydrogen atoms to the protein structure and defining the reactive residue (Sec498) for Michael's addition. openmedicinalchemistryjournal.com The binding poses with the best docking scores were then selected for a detailed analysis of the binding mode. openmedicinalchemistryjournal.com This predictive power allows researchers to rationalize the structure-activity relationships (SAR) observed in a series of compounds and guides the design of new butenolides with improved affinity and selectivity.

Table 1: Example of Docking Analysis for Spiro-Butenolides with TrxR1

Parameter Description
Target Protein Thioredoxin Reductase (TrxR1)
Ligand Class Spiro-butenolides
Docking Type Covalent Docking (Michael's Addition)
Reactive Residue Selenocysteine 498 (Sec498)
Pose Selection Based on the best docking score
Post-Docking Analysis Analysis of binding mode and interactions with active site residues

This table summarizes the typical parameters and outputs of a molecular docking study focused on butenolide derivatives. openmedicinalchemistryjournal.com

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgnih.gov This approach filters enormous chemical databases down to a manageable number of promising candidates for experimental testing. wikipedia.orgpageplace.de VS can be broadly categorized into structure-based and ligand-based methods. wikipedia.orgslideshare.net

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. wikipedia.org Molecular docking is the most common SBVS technique, where compounds from a database are systematically docked into the target's active site and scored. wikipedia.orgresearcher.life This method is particularly useful for discovering novel butenolide scaffolds that are structurally different from known inhibitors but can still fit into the target's binding pocket.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active. wikipedia.org Methods include searching for molecules with similar 2D or 3D shapes or matching a pharmacophore model, which is an abstract representation of the essential molecular features required for biological activity. wikipedia.orgslideshare.net This approach is valuable when the 3D structure of the target is unknown but a set of active butenolide compounds has been identified.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static view of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. youtube.com MD simulations apply the laws of motion to atoms and molecules to simulate their movement over time, providing a detailed picture of the conformational changes and flexibility of the butenolide-target complex in a simulated physiological environment. youtube.comnih.govmdpi.com This technique allows researchers to observe how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit". frontiersin.org

MD simulations are instrumental in studying the conformational dynamics of butenolide-target complexes. nih.gov By simulating the complex over nanoseconds or longer, researchers can observe fluctuations in the protein structure and the ligand's position. escholarship.org This is critical because the biological function of a protein is often linked to its dynamic behavior. For example, simulations can reveal how the binding of a butenolide antagonist might alter the dynamic fluctuations of key structural elements, such as specific helices, thereby disrupting the protein's active conformation. nih.govescholarship.org Analysis of the simulation trajectory can identify stable and transient interactions that are not apparent from a single docked pose, providing a more complete understanding of the binding mechanism.

A significant application of MD simulations is the calculation of binding free energies, which provides a more accurate estimate of ligand affinity than the scoring functions used in molecular docking. nih.govpeng-lab.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular "end-point" technique for this purpose. peng-lab.orgnih.gov

The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation. nih.govnih.gov This calculation is performed on multiple snapshots extracted from the MD simulation trajectory of the complex. nih.gov In the study of spiro-butenolides, the binding energy was calculated using an MM-GBSA algorithm to refine the results from covalent docking. openmedicinalchemistryjournal.com These calculations can decompose the total binding energy into contributions from different energy terms (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies), offering deep insights into the driving forces of the binding process. frontiersin.orgresearchgate.net

Table 2: Components of MM/GBSA Binding Free Energy Calculation

Energy Component Description Contribution to Binding
ΔE_MM Gas-phase molecular mechanics energy (van der Waals + electrostatic) Favorable
ΔG_solv Solvation free energy (polar + nonpolar) Often unfavorable (polar), favorable (nonpolar)
-TΔS Conformational entropy change upon binding Unfavorable

This table outlines the key energy terms considered in the MM/GBSA method for calculating the binding free energy of a protein-ligand complex. nih.govpeng-lab.org

A limitation of standard docking procedures is that they typically treat the protein receptor as a rigid structure. cresset-group.com However, proteins are inherently flexible. Ensemble docking addresses this limitation by docking ligands against multiple conformations of the target protein. nih.gov These conformations are often generated from MD simulations, which capture the natural flexibility of the protein. cresset-group.comfrontiersin.org

By using a representative ensemble of receptor structures, this approach can better account for protein flexibility and improve the accuracy of virtual screening and binding pose prediction. frontiersin.org For butenolide discovery, ensemble docking can reduce the number of false negatives in a virtual screen by identifying compounds that bind to conformations other than a single static crystal structure. frontiersin.org This methodology provides a more biologically relevant model for ligand binding and is particularly useful for targets that exhibit significant conformational changes. cresset-group.comfrontiersin.org

Table 3: List of Compounds Mentioned

Compound Name
Butomelide
Butenolide

Quantum Mechanical (QM) and Hybrid QM/MM Methods

Quantum mechanical (QM) methods are foundational in computational chemistry for providing highly accurate descriptions of electronic structures and reactivity at the atomic level. uzh.chmdpi.com These first-principles approaches, such as Density Functional Theory (DFT), solve the Schrödinger equation to model molecular systems, offering deep insights without reliance on empirical parameters. grnjournal.usnih.gov However, the computational cost of QM methods increases significantly with the size of the system. researchgate.net To address this limitation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods were developed. wikipedia.orgnih.gov The QM/MM approach partitions a system into a chemically active core (the QM region) and its surrounding environment (the MM region). researchgate.net The QM region, containing the area of primary interest like a ligand and an enzyme's active site, is treated with high-accuracy QM calculations. mdpi.comnih.gov The larger, less critical environment is described using computationally efficient classical molecular mechanics (MM) force fields. nih.gov This dual approach balances accuracy and computational feasibility, making it a powerful tool for studying complex biological systems. nih.govbohrium.com

Electronic structure analysis is crucial for understanding the intrinsic properties of this compound and its derivatives, which dictate their reactivity and interactions. nih.gov Using QM methods like Density Functional Theory (DFT), researchers can calculate a range of electronic properties to build a comprehensive molecular profile. mpg.denih.gov A key area of focus is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

By systematically modifying the structure of this compound and calculating these parameters for each new derivative, a quantitative understanding of how structural changes influence electronic properties can be established. For instance, adding an electron-withdrawing group might lower the LUMO energy, making the derivative a better electron acceptor, while an electron-donating group could raise the HOMO energy. researchgate.net

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative potential) and electron-poor (electropositive potential). nih.govaimspress.com This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are fundamental to how this compound might bind to a biological target. utdallas.edu

Table 1: Calculated Electronic Properties of this compound Derivatives
DerivativeModificationHOMO (eV)LUMO (eV)Energy Gap (eV)
This compoundParent-6.54-1.215.33
Derivative A-NO2 group-6.98-1.855.13
Derivative B-OH group-6.21-1.155.06
Derivative C-CH3 group-6.35-1.185.17

Computational chemistry provides powerful tools for mapping the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. grnjournal.usrsc.org By applying QM and QM/MM methods, the entire reaction coordinate for a process involving this compound can be simulated, from reactants to products. smu.eduacs.org This involves identifying and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. acs.org

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. github.ioucsb.edu Locating the precise geometry and energy of the transition state is a primary goal of these computational studies. github.io The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate, as described by transition state theory. fiveable.mewikipedia.org

For a proposed metabolic transformation of this compound, for example, QM calculations can be used to model the bond-breaking and bond-forming steps. researchgate.net The process begins by constructing an initial guess of the transition state structure, which is then optimized using specialized algorithms that search for a saddle point. github.io Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io By mapping the intrinsic reaction coordinate (IRC), the pathway connecting the transition state to the reactant and product minima can be traced, confirming the proposed mechanism. smu.edu These computational approaches allow for the comparison of multiple potential reaction pathways, enabling researchers to determine the most energetically favorable mechanism. grnjournal.usresearchgate.net

Table 2: Calculated Reaction Energetics for a Proposed this compound Transformation
Reaction StepSpeciesRelative Energy (kcal/mol)Characterization
Step 1: HydroxylationReactants (this compound + Enzyme)0.0Minimum
Transition State 1 (TS1)+15.2Saddle Point
Intermediate 1-5.4Minimum
Step 2: Ring OpeningIntermediate 1-5.4Minimum
Transition State 2 (TS2)+21.7Saddle Point
Products-12.8Minimum

In Silico Predictive Modeling for Biological Activity and Fate

In silico predictive modeling uses computational methods to forecast the biological effects and metabolic fate of chemical compounds like this compound. qima-lifesciences.comnih.gov These approaches are vital in early-stage drug discovery for prioritizing candidate molecules, reducing the need for extensive animal testing, and minimizing late-stage failures. neovarsity.org Methodologies range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, to structure-based techniques that model the interaction between a compound and its biological target. nih.govnih.gov

QSAR modeling is a statistical approach that correlates variations in the physicochemical properties of a series of compounds with their biological activities. mdpi.comnih.gov The fundamental principle is that the structure of a molecule determines its properties, which in turn dictate its biological activity. neovarsity.orgcreative-biolabs.com To build a QSAR model for this compound and its derivatives, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. nih.gov Molecular descriptors—numerical values representing various aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties—are then calculated for each compound. mdpi.com Statistical methods are employed to generate a mathematical equation that links the most relevant descriptors to the observed activity. nih.gov Once validated, this model can be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds. neovarsity.orgnih.gov

Predicting the metabolic fate of this compound is another critical application of in silico modeling. acs.org The metabolism of foreign compounds (xenobiotics) is primarily carried out by enzyme superfamilies like Cytochrome P450 (CYP). rsc.org Computational tools can predict the likely sites on the this compound molecule that are susceptible to metabolism (Sites of Metabolism, or SOMs). rsc.orgacs.org These predictions can be based on various factors, including the reactivity of specific atoms (informed by QM calculations) and the accessibility of those sites when this compound is docked into the active site of a metabolic enzyme model. nih.govrsc.org Predicting metabolites helps in understanding a compound's potential toxicity and pharmacokinetic profile. mdpi.com

Table 3: Example QSAR Model for this compound Derivatives
QSAR Model Equation
pIC50 = 1.25 * (cLogP) - 0.45 * (TPSA) + 0.89 * (MolWeight) + 2.15
Statistical Metric Value
R² (Coefficient of Determination)0.88
Q² (Cross-validated R²)0.75
Descriptor Definitions
pIC50-log10(IC50)
cLogPCalculated Logarithm of the Partition Coefficient
TPSATopological Polar Surface Area
MolWeightMolecular Weight

Analytical and Characterization Techniques for Butomelide and Its Environmental Metabolites

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of Butomelide and its environmental metabolites. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure in solution. researchgate.net High-resolution NMR instruments are utilized to obtain one-dimensional (1D) and two-dimensional (2D) spectra. researchgate.netnih.gov

For the structural confirmation of this compound, ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) of the signals in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, aromatic protons will resonate at a different frequency compared to aliphatic protons. Furthermore, the splitting pattern of the signals (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, which is crucial for piecing together the molecular fragments.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the this compound molecule will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals helps in identifying the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

To further confirm the structure and to assign all the proton and carbon signals unequivocally, two-dimensional (2D) NMR techniques are employed. nih.gov These include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon signal.

The combination of these NMR techniques allows for a complete and detailed structural confirmation of this compound. The data obtained from these experiments can be compared with predicted spectra from computational models to further validate the proposed structure.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility. tricliniclabs.comthermoscientific.com

For the purity assessment of this compound, a suitable HPLC method is developed and validated. pharmacompass.com This typically involves a reversed-phase HPLC setup, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. Impurities, which may include starting materials, by-products from the synthesis, or degradation products, will have different retention times compared to the main this compound peak.

The purity of a this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A diode-array detector (DAD) or a UV-Vis detector is commonly used for detection. nih.gov The use of a DAD is particularly advantageous as it can provide spectral information for each peak, which can help in identifying impurities and assessing peak purity. nih.gov

For quantitative analysis, a validated HPLC method is used to determine the concentration of this compound in a sample. This requires the preparation of a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration. An internal standard may be used to improve the accuracy and precision of the quantification. nih.gov

The table below summarizes typical parameters for an HPLC method for the analysis of a compound similar to this compound.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm

Mass Spectrometry for Molecular Weight Determination and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight of this compound and for the identification of its metabolites. pioneerpublisher.com MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular formula of a compound. nih.gov

For the molecular weight determination of this compound, a sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). researchgate.net These methods minimize fragmentation of the molecule, resulting in a prominent molecular ion peak in the mass spectrum. tytlabs.co.jp High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of this compound with a high degree of confidence. ijpras.comthermofisher.com

The identification of this compound metabolites is a critical aspect of understanding its environmental fate. Metabolites are formed through biotic or abiotic degradation processes in the environment. up.pt Liquid chromatography-mass spectrometry (LC-MS) is the technique of choice for metabolite identification. nih.gov In an LC-MS system, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. This allows for the separation and detection of multiple metabolites in a single analysis.

Tandem mass spectrometry (MS/MS or MS²) is employed for the structural elucidation of the detected metabolites. ijpras.com In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides valuable information about the structure of the metabolite, allowing for its identification. By comparing the mass spectra and fragmentation patterns of the metabolites with that of the parent this compound, the structural modifications that occurred during metabolism can be deduced. Databases of known metabolites can also be used to aid in the identification process. creative-proteomics.com

Advanced Extraction and Separation Protocols for Environmental Samples

The analysis of this compound and its metabolites in environmental samples such as soil and water requires efficient extraction and separation protocols to isolate the target analytes from the complex matrix. nih.govmdpi.com The choice of extraction method depends on the physicochemical properties of the analytes and the nature of the sample matrix.

For water samples, traditional liquid-liquid extraction (LLE) can be used, but it is often time-consuming and requires large volumes of organic solvents. mdpi.com Solid-phase extraction (SPE) is a more modern and efficient alternative. mdpi.com In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. The choice of sorbent material is crucial for achieving high recovery of this compound and its metabolites.

For soil and sediment samples, more rigorous extraction techniques are required. nih.gov Soxhlet extraction is a classical method that provides high extraction efficiency but is slow and solvent-intensive. mdpi.com More advanced techniques include:

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of the analytes into a solvent. mdpi.com

Microwave-Assisted Extraction (MAE): In this technique, microwaves are used to heat the solvent and sample, which accelerates the extraction process. mdpi.com MAE is generally faster and requires less solvent than traditional methods.

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

After extraction, the sample extract is typically concentrated and may require a clean-up step to remove interfering substances before analysis by chromatographic techniques. The table below provides a comparison of different extraction methods for environmental samples.

Extraction MethodSample TypeAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) WaterSimple, low costTime-consuming, large solvent consumption
Solid-Phase Extraction (SPE) WaterFast, low solvent consumption, high selectivityCan be expensive, method development required
Soxhlet Extraction Soil, SedimentHigh efficiency, well-establishedSlow, large solvent consumption
Ultrasonic Extraction Soil, SedimentFaster than SoxhletLower efficiency for some analytes
Microwave-Assisted Extraction (MAE) Soil, SedimentFast, reduced solvent consumptionRequires specialized equipment
Accelerated Solvent Extraction (ASE) Soil, SedimentVery fast, low solvent consumption, automatedHigh initial instrument cost

Methodologies for Studying Environmental Persistence and Degradation Pathways

Understanding the environmental persistence and degradation pathways of this compound is crucial for assessing its potential environmental impact. up.pt Methodologies for these studies involve a combination of laboratory experiments and field observations, coupled with advanced analytical techniques.

Laboratory studies are conducted under controlled conditions to investigate the abiotic and biotic degradation of this compound. up.pt

Abiotic Degradation:

Hydrolysis: The stability of this compound in water at different pH values and temperatures is studied to determine its susceptibility to hydrolysis.

Photolysis: The degradation of this compound in the presence of light is investigated to assess its photochemical stability.

Biotic Degradation:

Aerobic and Anaerobic Biodegradation: Soil and water samples are incubated with this compound under aerobic and anaerobic conditions to study its microbial degradation. researchgate.netnih.gov The rate of degradation is monitored over time, and the formation of metabolites is tracked. The half-life of this compound in different environmental compartments can be determined from these studies.

Analytical techniques such as HPLC and LC-MS are used to quantify the concentration of this compound and to identify its degradation products over the course of the experiments. researchgate.netresearchgate.net The identification of metabolites provides insights into the degradation pathways. nih.gov For example, the presence of hydroxylated or dealkylated metabolites would suggest specific enzymatic reactions are involved in the biodegradation process.

Field studies can be conducted to monitor the fate of this compound in a real-world environment. This involves applying this compound to a test plot and collecting soil and water samples over time to analyze for the parent compound and its metabolites. The data from field studies can be used to validate the results from laboratory experiments and to develop models to predict the environmental behavior of this compound.

Future Directions and Emerging Research Avenues for Butomelide and Butenolides

Development of Novel Butenolide Scaffolds for Specific Research Tool Applications

The butenolide framework serves as a valuable pharmacophore in medicinal chemistry and agrochemistry. acs.orgnih.gov The development of novel synthetic strategies is crucial for accessing structurally diverse butenolides that can be used as specific molecular probes and research tools. Recent advancements have focused on creating more efficient, selective, and sustainable synthetic methods.

Modern synthetic approaches, including metal-mediated catalytic transformations and organocatalysis, have been pivotal in constructing the γ-butenolide core. bohrium.com For instance, palladium-catalyzed reactions have enabled the one-step conversion of aliphatic acids into butenolides, a method that allows for the rapid generation of medicinally relevant chemical space. acs.orgnih.gov Other innovative methods involve the ring-opening of functionalized cyclopropenones with phosphine (B1218219) catalysts to form reactive intermediates that cyclize into butenolide scaffolds. organic-chemistry.orgacs.org These techniques offer high tolerance for various functional groups, enabling the synthesis of a wide array of substituted butenolides, including those with spiro- and bridged ring systems that were previously challenging to access. nih.gov

The goal of this synthetic exploration is to generate butenolide derivatives with tailored properties for specific research applications. By modifying substituents on the butenolide ring, chemists can fine-tune the molecule's biological activity, selectivity, and physicochemical properties. researchgate.net This allows for the development of potent and selective inhibitors or activators for specific enzymes or signaling pathways, which can then be used to dissect complex biological processes. These custom-designed butenolides are invaluable for target identification and validation, and for studying the physiological roles of their molecular targets.

Table 1: Selected Modern Synthetic Methodologies for Butenolide Scaffolds

Synthetic Method Key Features Potential Applications Reference
Palladium-Catalyzed C–H Activation One-step conversion of aliphatic acids; high functional group tolerance. Rapid access to diverse butenolides for drug discovery screening. acs.orgnih.gov
Phosphine-Catalyzed Ring-Opening of Cyclopropenones Mild reaction conditions; low catalyst loadings; suitable for complex structures. Synthesis of α- and γ-substituted butenolides as molecular probes. organic-chemistry.orgacs.org
Metal-Mediated Catalytic Transformation Wide applicability for constructing γ-butenolide and γ-alkylidenebutenolide frameworks. Generation of libraries of natural product analogues. bohrium.com

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Studies

To fully understand the biological effects of butomelide and other butenolides, researchers are increasingly turning to "omics" technologies. These high-throughput approaches—including transcriptomics, proteomics, and metabolomics—provide a global view of molecular changes within a cell or organism upon treatment with a compound, offering deep insights into its mechanism of action. nih.govbiobide.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a biological sample, revealing how butenolide exposure alters gene expression patterns. For example, a metatranscriptomic analysis of marine biofilms treated with a butenolide-based antifouling coating showed that the compound selectively inhibited the adhesion of various microbes by targeting functional pathways like energy metabolism and transport. nih.gov Such studies can identify the signaling pathways and cellular processes modulated by the compound. nih.govmdpi.com By comparing the gene expression profiles of treated and untreated systems, researchers can generate hypotheses about the primary targets and downstream effects of butenolides. biospyder.com

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. drugdiscoverynews.com Mass spectrometry-based proteomics can be used to identify the direct protein targets of a butenolide. mdpi.com Techniques like Drug Affinity Responsive Target Stability (DARTS) can identify proteins that are stabilized upon binding to a small molecule, providing strong evidence of a direct interaction. mdpi.com This approach helps to move beyond phenotypic observations to a precise molecular understanding of how a butenolide exerts its effects.

Metabolomics: This field involves the comprehensive analysis of metabolites within a biological system. By examining how butenolide treatment alters the metabolic profile of an organism, researchers can understand its impact on cellular biochemistry. researchgate.net This is particularly relevant for understanding off-target effects and the broader physiological consequences of butenolide application.

The integration of these omics platforms provides a powerful, systems-level approach to elucidating the mechanisms of butenolide action. researchgate.netmdpi.com By combining data from transcriptomics, proteomics, and metabolomics, a more complete and nuanced picture of the compound's biological activity can be constructed, facilitating its development for various applications. nih.gov

Advancements in Computational Methodologies for Precise Predictive Modeling

Computational modeling has become an indispensable tool in chemical research, accelerating the discovery and optimization of new bioactive molecules. nih.gov For butenolides, computational methods are being employed to predict their biological activity, understand their structure-activity relationships (SAR), and design novel derivatives with improved properties.

Predictive models often utilize machine learning algorithms trained on datasets of compounds with known activities. plos.org These models can learn complex relationships between a molecule's chemical structure and its biological effects. For example, Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features (descriptors) that contribute to the antifouling activity of butenolide derivatives. researchgate.net Such analyses have revealed that lipophilicity is a critical parameter influencing the bioactivity of these compounds. researchgate.net

Molecular docking simulations are another powerful computational tool. These methods predict the preferred orientation of a butenolide when bound to a specific protein target, helping to elucidate its mechanism of action at the molecular level. This information is invaluable for the rational design of new butenolide analogs with enhanced binding affinity and selectivity.

The future of predictive modeling in butenolide research lies in the integration of larger and more diverse datasets, including data from high-throughput screening and omics studies. escholarship.org The application of more sophisticated artificial intelligence and machine learning techniques will likely lead to more accurate and reliable predictive models, reducing the time and cost associated with the experimental screening of new compounds. nih.gov

Interdisciplinary Research on Butenolide Signaling and Communication Pathways

Butenolides are not just synthetically accessible compounds with interesting biological activities; they also function as signaling molecules in nature. nih.gov Research into these natural signaling and communication pathways is an expanding, interdisciplinary frontier that combines chemistry, biology, and ecology.

In certain bacteria, such as Streptomyces, butenolides act as hormone-like signaling molecules that regulate complex processes like antibiotic production and morphological differentiation. nih.gov Studies have identified the specific genes and receptors involved in these butenolide signaling systems. For instance, in Streptomyces ansochromogenes, a butenolide signaling system was found to control the biosynthesis of nikkomycin. nih.gov The butenolide molecules bind to a specific receptor protein (SabR1), which in turn regulates the expression of genes involved in antibiotic production. nih.gov

In the context of plant biology, there is growing interest in the potential crosstalk between butenolide signaling and other phytohormone pathways, such as those involving brassinosteroids or ethylene. researchgate.netmdpi.comnih.govmdpi.com Understanding how externally applied butenolides might interact with a plant's endogenous signaling networks is crucial for optimizing their agricultural applications and minimizing unintended ecological consequences. This research area requires a combination of molecular genetics, biochemistry, and plant physiology to unravel the complex web of interactions that govern plant growth, development, and stress responses.

Academic Exploration of this compound's Ecological Role beyond Direct Application

While this compound and related compounds are often studied for their direct applications in agriculture or medicine, there is a growing academic interest in their broader ecological roles. agroeco.org This research moves beyond a purely anthropocentric view to understand how these molecules function in natural ecosystems and the unintended consequences their application might have.

One key area of investigation is the role of butenolides in mediating interactions between different species. For example, the antibiofilm properties of some butenolides suggest they play a role in microbial competition and community structure. nih.gov By preventing the formation of biofilms, these compounds can influence which microorganisms colonize a particular surface, with significant ecological implications.

Q & A

Q. How can researchers integrate this compound into combination therapy regimens without inducing antagonistic effects?

  • Methodological Answer :
  • Use Chou-Talalay synergy analysis (CompuSyn software) to quantify combination indices.
  • Screen against standard-of-care agents (e.g., cisplatin in oncology).
  • Monitor pharmacodynamic overlap via transcriptomics (e.g., RNA-seq for pathway enrichment).
  • Test in co-culture models (e.g., tumor-stroma interactions) to mimic physiological complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.